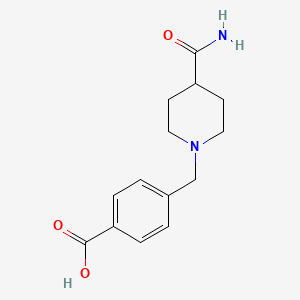
Copper(II)ethoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) ethoxide, also known as copper diethoxide, is an organometallic compound with the chemical formula Cu(OC₂H₅)₂. It is a blue to blue-green powder that is highly sensitive to moisture and air. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(II) ethoxide can be synthesized through the reaction of copper(II) acetate with ethanol in the presence of a base such as sodium ethoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture contamination .
Industrial Production Methods: In industrial settings, copper(II) ethoxide is produced by reacting copper(II) chloride with sodium ethoxide in ethanol. The reaction is carried out under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Copper(II) ethoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide.
Reduction: It can be reduced to metallic copper using hydrogen or carbon monoxide.
Substitution: It can react with halides to form copper halides
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halide salts in anhydrous conditions
Major Products Formed:
Oxidation: Copper(II) oxide (CuO).
Reduction: Metallic copper (Cu).
Substitution: Copper halides (e.g., CuCl₂, CuBr₂).
Aplicaciones Científicas De Investigación
Copper(II) ethoxide is utilized in various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other copper compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as a component in medical imaging agents.
Industry: Employed in the production of copper-based coatings and as a catalyst in polymerization reactions
Mecanismo De Acción
The mechanism of action of copper(II) ethoxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, promoting catalytic activities. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Copper(I) ethoxide (CuOC₂H₅): Similar in structure but with copper in the +1 oxidation state.
Copper(II) acetate (Cu(OAc)₂): Another copper(II) compound used in similar applications.
Copper(II) chloride (CuCl₂): A common copper(II) salt with different reactivity and applications
Uniqueness: Copper(II) ethoxide is unique due to its specific reactivity with organic substrates and its ability to act as a catalyst in various organic transformations. Its sensitivity to moisture and air also distinguishes it from other copper compounds, requiring special handling and storage conditions .
Propiedades
Fórmula molecular |
C4H12CuO2 |
|---|---|
Peso molecular |
155.68 g/mol |
Nombre IUPAC |
copper;ethanol |
InChI |
InChI=1S/2C2H6O.Cu/c2*1-2-3;/h2*3H,2H2,1H3; |
Clave InChI |
UUDQUXWIZNNGNO-UHFFFAOYSA-N |
SMILES canónico |
CCO.CCO.[Cu] |
Descripción física |
Blue powder with an alcoholic odor; [Alfa Aesar MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
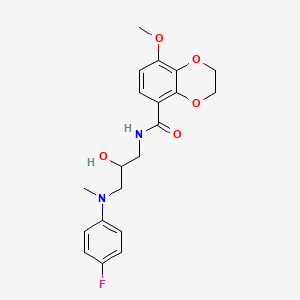
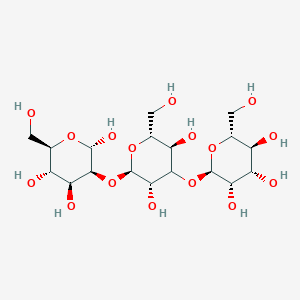
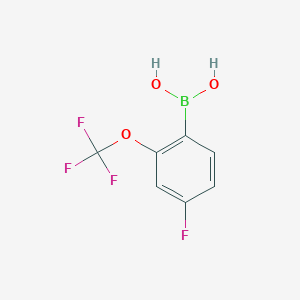
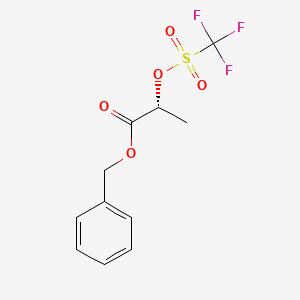
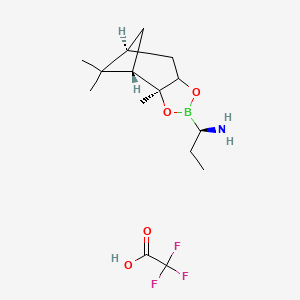
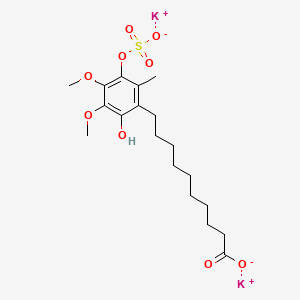

![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)

![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)
